molecular formula C16H22N4O B6430445 4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine CAS No. 2200497-85-2

4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine

Cat. No.: B6430445
CAS No.: 2200497-85-2
M. Wt: 286.37 g/mol
InChI Key: HELSSFREVCBTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to be biologically active and are found in many natural products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring as one of its key components. Pyrrole is a five-membered aromatic heterocycle . The specific structure of “this compound” is not available in the searched resources.

Scientific Research Applications

4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a wide range of scientific research applications. It has been used in the synthesis of drugs, such as antipsychotics, antibiotics, and anti-cancer drugs. It has also been used as a building block in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound has been used in the synthesis of organic compounds, such as dyes, pigments, and fluorescent compounds. Finally, this compound has been used in the synthesis of biologically active compounds, such as vitamins, hormones, and neurotransmitters.

Advantages and Limitations for Lab Experiments

4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages is that it can be synthesized in a relatively simple manner, making it an ideal building block for complex molecules. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also relatively expensive and can be difficult to obtain in large quantities. Finally, this compound is a relatively new compound, and its effects are not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a number of potential future directions. One of the main areas of research is in drug development, as this compound has already been used in the synthesis of a number of drugs. Additionally, this compound could be used as a building block for more complex molecules, such as polymers and fluorescent compounds. Finally, this compound could be used to study its biochemical and physiological effects, as well as its mechanism of action.

Synthesis Methods

4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine can be synthesized through a variety of methods. The most common method is the cycloaddition of an alkyne and a cyclobutane, followed by the addition of a methyl group to the cyclobutane ring. This reaction is carried out in a polar solvent, such as dimethylformamide, and requires a catalyst, such as a palladium complex. Other methods of synthesis include the Knoevenagel condensation of an aldehyde and a cyclobutane, followed by the addition of a methyl group, and the reaction of a cyclobutane and an alkyne in the presence of a copper catalyst.

Properties

IUPAC Name

cyclobutyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11-5-15(18-10-17-11)19-6-13-8-20(9-14(13)7-19)16(21)12-3-2-4-12/h5,10,12-14H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELSSFREVCBTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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